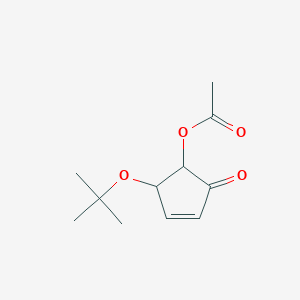
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate is a chemical compound with a complex structure that includes a five-membered ring, an ester group, a ketone group, and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate typically involves the reaction of a cyclopentenone derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield. Flow microreactor systems have also been employed to enhance the efficiency and sustainability of the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can improve the scalability and consistency of the production process. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl acetate: Similar structure but with different substituents.
tert-Butyloxycarbonyl-protected amino acids: Share the tert-butoxy group but have different core structures
Uniqueness
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate is unique due to its combination of a five-membered ring, ester, ketone, and tert-butoxy groups.
Properties
CAS No. |
193203-60-0 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-5-oxocyclopent-3-en-1-yl] acetate |
InChI |
InChI=1S/C11H16O4/c1-7(12)14-10-8(13)5-6-9(10)15-11(2,3)4/h5-6,9-10H,1-4H3 |
InChI Key |
WGWGOCCNFCGEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C=CC1=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


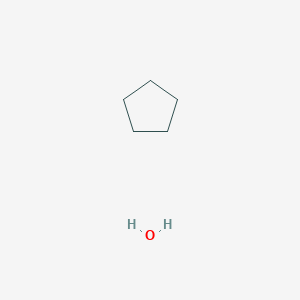
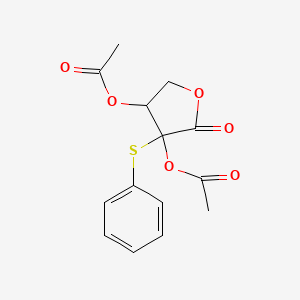
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
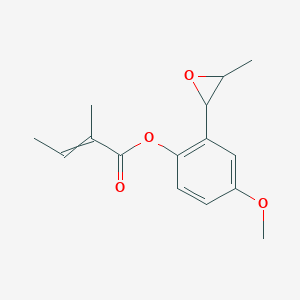
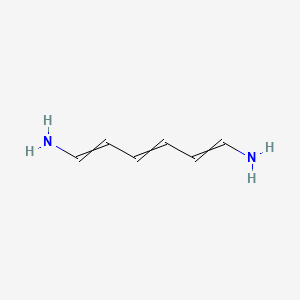
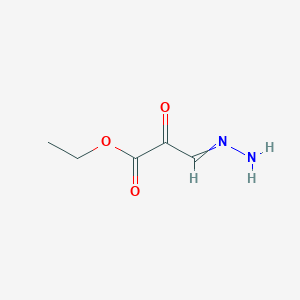
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)
![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)
![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)

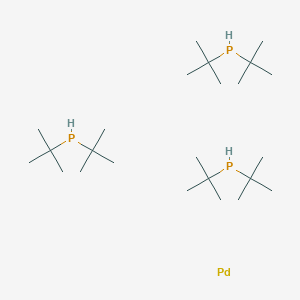
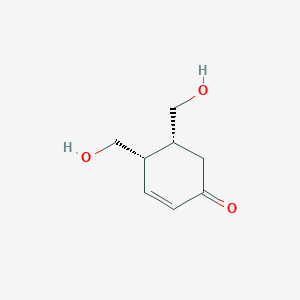
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)

